4-nitrobenzyl 2-(2-furoylamino)benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl)methyl 2-(furan-2-carbonylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O6/c22-18(17-6-3-11-26-17)20-16-5-2-1-4-15(16)19(23)27-12-13-7-9-14(10-8-13)21(24)25/h1-11H,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSARMLOCFYKICN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Strategies for 4 Nitrobenzyl 2 2 Furoylamino Benzoate
Retrosynthetic Analysis of the 4-nitrobenzyl 2-(2-furoylamino)benzoate Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For this compound (Target Molecule 1 ), the primary disconnections are made at the ester and amide linkages.
Ester Disconnection: The ester bond can be disconnected to yield 2-(2-furoylamino)benzoic acid (2 ) and 4-nitrobenzyl alcohol (3 ) or a related derivative like 4-nitrobenzyl bromide. This suggests a late-stage esterification step.
Amide Disconnection: The amide bond in intermediate 2 can be further disconnected. This breaks the molecule down into 2-aminobenzoic acid (4 ) and a 2-furoic acid derivative, such as 2-furoyl chloride (5 ).
An alternative retrosynthetic pathway involves disconnecting the amide bond first from the target molecule. This would yield 4-nitrobenzyl 2-aminobenzoate (B8764639) (6 ) and 2-furoyl chloride (5 ). Intermediate 6 can then be disconnected at the ester linkage to give 2-aminobenzoic acid (4 ) and 4-nitrobenzyl alcohol (3 ).
These two primary retrosynthetic routes are outlined below:
Route A: Target Molecule 1 <= [Esterification] <= 2-(2-furoylamino)benzoic acid (2 ) + 4-nitrobenzyl alcohol (3 ) Intermediate 2 <= [Amidation] <= 2-aminobenzoic acid (4 ) + 2-furoyl chloride (5 )
Route B: Target Molecule 1 <= [Amidation] <= 4-nitrobenzyl 2-aminobenzoate (6 ) + 2-furoyl chloride (5 ) Intermediate 6 <= [Esterification] <= 2-aminobenzoic acid (4 ) + 4-nitrobenzyl alcohol (3 )
Both routes utilize the same simple starting materials but differ in the sequence of the key bond-forming reactions. The choice of route can be influenced by factors such as the reactivity of the intermediates and the potential for side reactions.
Multi-step Synthetic Pathways and Methodological Advancements
Esterification Methodologies for Benzoate (B1203000) Linkage Formation
The formation of the benzoate ester linkage is a critical step in the synthesis. Several established methodologies can be employed, each with its own advantages.
Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid (either 2 or 4 ) with 4-nitrobenzyl alcohol (3 ) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). researchgate.net The reaction is typically performed under reflux, and the removal of water is necessary to drive the equilibrium towards the product. researchgate.net While effective, the harsh acidic conditions may not be suitable for sensitive substrates.
Steglich Esterification: For milder conditions, a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) can be used, often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). jsynthchem.com This method is highly efficient for coupling carboxylic acids with alcohols at room temperature.
Alkylation of Carboxylate Salt: The carboxylate salt of 2-(2-furoylamino)benzoic acid (2 ) can be prepared using a base (e.g., NaH, K₂CO₃) and subsequently reacted with 4-nitrobenzyl bromide. This nucleophilic substitution reaction is an effective way to form the ester bond under relatively mild conditions.
The choice of method depends on the specific intermediate being used. For instance, the Fischer esterification of 2-aminobenzoic acid requires stoichiometric amounts of acid to protonate the basic amino group. researchgate.net
Table 1: Comparison of Esterification Methods for Benzoic Acid Derivatives
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer-Speier | Alcohol, H₂SO₄ or p-TsOH | Reflux, water removal | Inexpensive reagents | Harsh conditions, equilibrium limited |
| Steglich | Alcohol, DCC, DMAP | Room temperature | Mild conditions, high yields | DCC byproduct removal can be difficult |
| Alkylation | Base (e.g., K₂CO₃), Alkyl Halide | Varies (RT to reflux) | Good for specific alkyl groups | Requires stoichiometric base |
Amidation Reactions for Furoylamino Moiety Incorporation
The formation of the amide bond to introduce the furoylamino group is another cornerstone of the synthesis. The most common and direct method involves the use of an activated carboxylic acid derivative.
The reaction of an amine (2-aminobenzoic acid or its 4-nitrobenzyl ester) with 2-furoyl chloride (5 ) is a highly efficient method for forming the amide linkage. researchgate.net This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is usually fast and proceeds in high yield at or below room temperature. researchgate.net
Alternatively, coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with Hydroxybenzotriazole (HOBt) can be used to directly couple 2-furoic acid with the amino group of 2-aminobenzoic acid or its ester, avoiding the need to prepare the acyl chloride. rsc.org
Strategic Introduction of the 4-nitrobenzyl Group
The 4-nitrobenzyl group serves as a key structural component and is often used as a photolabile protecting group for carboxylic acids in other contexts. nih.gov In this synthesis, it is a permanent part of the final structure.
Its introduction is achieved via the esterification step. As discussed, this can be accomplished by:
Acid-catalyzed reaction with 4-nitrobenzyl alcohol: This is a direct approach but may require forcing conditions. researchgate.net
Nucleophilic substitution with 4-nitrobenzyl bromide: This method offers good control and is often high-yielding. The presence of the electron-withdrawing nitro group makes the benzylic carbon highly susceptible to nucleophilic attack by the carboxylate anion.
Displacement of an activated ester: An intermediate like a 4-nitrophenyl ester can be reacted with 4-nitrobenzyl alcohol in the presence of a base like imidazole. nih.gov
The timing of this group's introduction (Route A vs. Route B) is a key strategic decision. Introducing it early (Route B) may affect the reactivity of the amino group in the subsequent amidation step. Introducing it late (Route A) is often preferred, as the synthesis of the 2-(2-furoylamino)benzoic acid precursor is straightforward.
Optimization of Reaction Conditions for Enhanced Yields and Purity
Optimizing reaction conditions is essential for maximizing product yield and minimizing impurities. Key parameters include solvent, temperature, reaction time, and the choice of reagents and catalysts.
For the synthesis of this compound, optimization would focus on both the amidation and esterification steps.
Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For amidation with 2-furoyl chloride, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or pyridine are commonly used. For esterification, the solvent choice depends on the method; for instance, Fischer esterification might use an excess of the alcohol as the solvent, while DCC coupling is often performed in DCM or DMF.
Temperature: Amidation reactions are often exothermic and may require cooling to control the reaction rate and prevent side reactions. Esterification conditions vary widely, from room temperature for DCC coupling to elevated temperatures for Fischer esterification. researchgate.netjsynthchem.com
Stoichiometry: Precise control over the molar ratios of reactants is crucial. For instance, using a slight excess of the acyl chloride in the amidation step can ensure complete consumption of the starting amine.
Catalytic Systems and Ligand Effects in "this compound" Synthesis
The role of catalysts is paramount in modern organic synthesis for improving efficiency and selectivity.
Esterification Catalysts:
Brønsted Acids: Sulfuric acid and p-TsOH are traditional, effective catalysts for Fischer esterification. researchgate.net
Lewis Acids: While less common for simple esterification, Lewis acids can be employed.
Coupling Catalysts: In Steglich esterification, DMAP acts as a potent acyl transfer catalyst, significantly accelerating the reaction. jsynthchem.com
Green Catalysts: Recent research has explored the use of more environmentally benign catalysts, such as ionic liquids and solid-supported acids, for esterification reactions. researchgate.net For example, N-fluorobenzenesulfonimide (NFSi) has been shown to be an efficient metal-free catalyst for the esterification of benzoic acids under microwave irradiation. mdpi.com
Amidation Catalysts:
The reaction between an amine and an acyl chloride is typically very fast and often does not require catalysis. A stoichiometric amount of a base like pyridine is used as an acid scavenger, which can also have a catalytic effect.
For direct amidation between a carboxylic acid and an amine, which is more atom-economical, various catalytic systems based on transition metals (e.g., Ni, Mn) or boron have been developed, though these are more complex to implement. mdpi.com
Ligand effects are generally not a primary consideration for the specific transformations discussed (acyl chloride amidation and standard esterifications). However, in related copper-catalyzed amination reactions (Ullmann reactions) to form N-aryl anthranilic acids, the choice of ligand is critical for reaction efficiency. nih.gov While not directly applicable to the proposed routes, this highlights the importance of catalytic system design in related C-N bond-forming reactions.
Table 2: Summary of Key Synthetic Transformations and Conditions
| Step | Reaction Type | Key Reagents | Typical Catalyst | Solvent |
|---|---|---|---|---|
| Route A, Step 1 | Amidation | 2-Aminobenzoic acid, 2-Furoyl chloride | Pyridine (base) | DCM, THF |
| Route A, Step 2 | Esterification | 2-(2-Furoylamino)benzoic acid, 4-Nitrobenzyl bromide | K₂CO₃ (base) | DMF, Acetone |
| Route B, Step 1 | Esterification | 2-Aminobenzoic acid, 4-Nitrobenzyl alcohol | H₂SO₄ | Toluene |
| Route B, Step 2 | Amidation | 4-Nitrobenzyl 2-aminobenzoate, 2-Furoyl chloride | Pyridine (base) | DCM, THF |
Solvent Selection and Temperature Regimes
The selection of an appropriate solvent and the careful control of temperature are critical parameters for the successful synthesis of this compound, particularly during the esterification step. The ideal solvent should be inert to the reactants and reagents, capable of dissolving the starting materials, and have a boiling point that is compatible with the desired reaction temperature.
For carbodiimide-mediated esterifications (e.g., with DCC/DMAP), aprotic solvents are required to prevent quenching of the reactive intermediates. Dichloromethane (DCM) is a common choice due to its excellent solvating power for a wide range of organic compounds and its relatively low boiling point (40 °C), which simplifies product isolation. Other suitable aprotic solvents include tetrahydrofuran (THF) and ethyl acetate. These reactions are typically conducted at room temperature (around 20-25 °C) to ensure stability of the coupling agents and minimize side-product formation. For sterically hindered substrates, the reaction time may be extended, or the temperature may be slightly elevated to 40-50 °C to improve the reaction rate.
In cases where the carboxylic acid is first converted to an acid chloride, the choice of solvent for the subsequent reaction with 4-nitrobenzyl alcohol is also important. Aprotic solvents such as dichloromethane, diethyl ether, or toluene are suitable. The reaction is often initiated at a low temperature (0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to proceed to completion.
The following table summarizes the properties of solvents commonly considered for the esterification step:
| Solvent | Boiling Point (°C) | Dielectric Constant | Polarity | Notes |
| Dichloromethane (DCM) | 40 | 9.1 | Polar Aprotic | Excellent solvent for many organic compounds; volatile. |
| Tetrahydrofuran (THF) | 66 | 7.5 | Polar Aprotic | Good solvent, but can form peroxides upon storage. |
| Ethyl Acetate | 77 | 6.0 | Moderately Polar | Good solvent, can be prone to hydrolysis under acidic or basic conditions. |
| Toluene | 111 | 2.4 | Nonpolar | Useful for reactions requiring higher temperatures; helps in azeotropic removal of water. |
| Pyridine | 115 | 12.4 | Polar Aprotic | Often used as both a solvent and a base in acylation reactions. |
Purification and Isolation Techniques for Research-Grade Compound
The purification and isolation of this compound to a research-grade standard (typically >98% purity) is a critical final step in its synthesis. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present. The target molecule is expected to be a solid at room temperature and possess moderate to high polarity due to the presence of the nitro group, ester, and amide functionalities.
Recrystallization is a primary technique for purifying solid organic compounds. orgsyn.org The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. mt.com An ideal recrystallization solvent would dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities remain either insoluble or highly soluble at all temperatures. youtube.com For a polar aromatic compound like this compound, a moderately polar solvent or a mixed solvent system is often effective. mnstate.edu
Potential solvents for recrystallization are listed in the table below:
| Solvent/Solvent System | Rationale |
| Ethanol (B145695)/Water | The compound is likely soluble in hot ethanol and less soluble in water. Adding water to a hot ethanolic solution can induce crystallization upon cooling. mnstate.edu |
| Ethyl Acetate/Hexane | Ethyl acetate is a good solvent for many esters. The addition of a nonpolar solvent like hexane can decrease the solubility and promote crystal formation. |
| Methanol | Methanol can be an effective solvent for recrystallizing nitroaromatic compounds. orgsyn.org |
| Toluene | Toluene is suitable for compounds that are less polar and may help in removing nonpolar impurities. |
The recrystallization process involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The purified crystals are then isolated by vacuum filtration, washed with a small amount of cold solvent, and dried thoroughly. orgsyn.org
Column Chromatography is another powerful technique for purifying organic compounds, particularly when recrystallization is ineffective or when separating the product from impurities with similar solubility profiles. orgchemboulder.com For this compound, normal-phase column chromatography using silica gel as the stationary phase is a suitable method. columbia.edu Silica gel is a polar adsorbent, and the separation is based on the differential adsorption of the components of the mixture. columbia.edu
The choice of the mobile phase (eluent) is crucial for achieving good separation. A solvent system of intermediate polarity is typically required to move the compound down the column at an appropriate rate. A mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane is commonly used. cup.edu.cn The optimal ratio of the solvents is usually determined by preliminary analysis using thin-layer chromatography (TLC).
The following table outlines potential mobile phase systems for column chromatography:
| Stationary Phase | Mobile Phase System (Eluent) | Rationale |
| Silica Gel | Hexane / Ethyl Acetate (e.g., 7:3 to 1:1 v/v) | A versatile system where polarity can be finely tuned by adjusting the ratio of the solvents. |
| Silica Gel | Dichloromethane / Methanol (e.g., 99:1 to 95:5 v/v) | A more polar system suitable for eluting highly polar compounds. |
| Alumina | Toluene / Ethyl Acetate (e.g., 9:1 to 7:3 v/v) | Alumina can be used as an alternative to silica gel and may offer different selectivity. |
Following chromatography, the fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Advanced Spectroscopic and Structural Elucidation Techniques Applied to 4 Nitrobenzyl 2 2 Furoylamino Benzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
No published studies containing high-resolution 1H or 13C NMR data for 4-nitrobenzyl 2-(2-furoylamino)benzoate were identified.
Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC, NOESY)
A search for COSY, HSQC, HMBC, or NOESY spectra specific to this compound yielded no results.
Carbon-13 and Proton Chemical Shift Analysis of Functional Groups
Detailed and experimentally verified chemical shift data tables for the functional groups within this compound are not available in the literature reviewed.
Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination
No crystallographic information files (CIF) or publications detailing the single-crystal X-ray structure of this compound could be found.
Crystallization Strategies for this compound
There is no published information regarding successful crystallization methods for this specific compound.
Analysis of Crystal Packing and Intermolecular Interactions
Without a solved crystal structure, an analysis of the crystal packing and intermolecular forces is not possible.
Advanced Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
While the molecular formula can be calculated as C19H14N2O6, no experimental mass spectrometry data, including high-resolution mass spectrometry for exact mass confirmation or analyses of fragmentation patterns under different ionization conditions, has been published for this compound.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. By providing a highly accurate mass measurement, HRMS allows for the calculation of a unique elemental formula, which is a critical step in the identification of a compound.
In the analysis of this compound, HRMS would be employed to determine its exact molecular weight. The high resolution of the instrument allows for the differentiation of compounds with the same nominal mass but different elemental compositions. The experimentally determined mass is then compared to the theoretical mass calculated from the elemental formula (C₁₉H₁₄N₂O₆). A close agreement between the experimental and theoretical mass, typically within a few parts per million (ppm), provides strong evidence for the proposed elemental composition.
Table 1: Illustrative HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₉H₁₄N₂O₆ |
| Theoretical Mass [M+H]⁺ | 383.0925 |
| Experimentally Observed Mass [M+H]⁺ | 383.0921 |
| Mass Accuracy (ppm) | -1.04 |
Note: The data presented in this table is representative and intended for illustrative purposes.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (m/z) are selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing valuable information about the structure of the precursor ion. This technique is instrumental in elucidating the connectivity of atoms within a molecule.
For this compound, MS/MS analysis would reveal characteristic fragmentation patterns that confirm the presence and connectivity of its key structural motifs. The fragmentation is expected to occur at the most labile bonds, such as the ester and amide linkages. Common fragmentation pathways for nitroaromatic compounds often involve the loss of nitro-related groups. researchgate.net The study of fragmentation in similar benzanilide structures also provides insights into expected cleavage patterns. researchgate.net
Key expected fragmentation pathways for the [M+H]⁺ ion of this compound would include:
Cleavage of the ester bond: This would lead to the formation of a 4-nitrobenzyl cation and a 2-(2-furoylamino)benzoic acid fragment, or their corresponding charged species.
Cleavage of the amide bond: This could result in the formation of a 2-furoyl cation and a 2-aminobenzoic acid derivative.
Loss of the nitro group: Fragmentation involving the nitro group is a common pathway for nitroaromatic compounds. nih.gov
Table 2: Plausible MS/MS Fragmentation Data for this compound ([M+H]⁺)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |
| 383.09 | 232.06 | [2-(2-furoylamino)benzoic acid + H]⁺ |
| 383.09 | 152.05 | [4-nitrobenzyl]⁺ |
| 383.09 | 95.01 | [2-furoyl]⁺ |
Note: The m/z values in this table are theoretical and represent plausible fragmentation pathways for illustrative purposes.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and can also offer insights into its conformational arrangement. These techniques are based on the principle that molecules vibrate at specific frequencies that are characteristic of their structure.
For this compound, IR and Raman spectroscopy would be used to identify the characteristic vibrational modes of its various functional groups.
Amide Group: The amide group will exhibit characteristic N-H stretching and C=O stretching vibrations. The N-H stretch typically appears in the region of 3300-3500 cm⁻¹. The amide C=O stretch (Amide I band) is a strong absorption usually found between 1630 and 1680 cm⁻¹.
Ester Group: The ester functionality is characterized by a strong C=O stretching vibration, typically observed in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester will also be present at lower frequencies.
Nitro Group: The nitro group will show characteristic symmetric and asymmetric stretching vibrations. The asymmetric stretch is typically found in the 1500-1570 cm⁻¹ region, while the symmetric stretch appears in the 1300-1370 cm⁻¹ range.
Aromatic Rings and Furan (B31954): The presence of multiple aromatic rings and a furan ring will give rise to a series of C-H and C=C stretching and bending vibrations. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. mdpi.com
By comparing the experimental IR and Raman spectra with established correlation tables and data from similar compounds, a comprehensive picture of the functional groups present in this compound can be established. chemicalbook.com Furthermore, subtle shifts in the positions and intensities of these vibrational bands can provide information about intermolecular and intramolecular interactions, such as hydrogen bonding, which can influence the molecule's conformation.
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Amide | N-H Stretch | 3300 - 3500 | 3300 - 3500 |
| Amide | C=O Stretch (Amide I) | 1630 - 1680 | 1630 - 1680 |
| Ester | C=O Stretch | 1735 - 1750 | 1735 - 1750 |
| Nitro | Asymmetric NO₂ Stretch | 1500 - 1570 | 1500 - 1570 |
| Nitro | Symmetric NO₂ Stretch | 1300 - 1370 | 1300 - 1370 |
| Aromatic | C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Aromatic | C=C Stretch | 1400 - 1600 | 1400 - 1600 |
Note: This table presents generally accepted ranges for the vibrational frequencies of the indicated functional groups.
Computational and Theoretical Investigations of 4 Nitrobenzyl 2 2 Furoylamino Benzoate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions.
Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like 4-nitrobenzyl 2-(2-furoylamino)benzoate, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine its molecular geometry and electronic properties. bibliotekanauki.pl
The analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net For nitroaromatic compounds, the LUMO is often localized on the nitrobenzyl moiety, indicating its electron-accepting nature. chemrxiv.org
Furthermore, Mulliken or Natural Population Analysis (NPA) would be used to calculate the distribution of electron charges on each atom. bibliotekanauki.pl This provides insight into the molecule's polarity and identifies potential sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound
| Property | Predicted Value/Location | Significance |
| HOMO Energy | ~ -7.0 to -6.0 eV | Indicates electron-donating capability, likely localized on the furoylamino-benzoate portion. |
| LUMO Energy | ~ -2.5 to -1.5 eV | Indicates electron-accepting capability, likely localized on the 4-nitrobenzyl ester group. |
| HOMO-LUMO Gap | ~ 4.5 eV | Suggests high kinetic stability. |
| Most Negative Atomic Charges | Oxygen atoms of the nitro and carbonyl groups | Primary sites for interaction with electrophiles or hydrogen bond donors. |
| Most Positive Atomic Charges | Carbonyl carbons and the nitrogen of the nitro group | Potential sites for nucleophilic attack. |
Note: The values in this table are illustrative and based on typical results for structurally related molecules. Actual values would require specific DFT calculations.
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and predict reactivity. The MEP map displays regions of negative potential (red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. chemrxiv.org
For this compound, the most negative potential would be expected around the oxygen atoms of the nitro group and the carbonyl groups of the ester and amide functionalities. The regions of positive potential would likely be found around the hydrogen atoms of the amide and the aromatic rings. These insights are critical for predicting how the molecule might interact with biological receptors or other chemical species. chemrxiv.org
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing a detailed picture of the conformational flexibility and dynamics. nih.gov
Force Field Parameterization for the Compound
To perform an MD simulation, a suitable force field is required. A force field is a set of parameters that defines the potential energy of the system. For a novel compound like this compound, standard force fields like AMBER or CHARMM might not have all the necessary parameters. Therefore, a crucial first step would be force field parameterization, where quantum mechanical calculations are used to derive accurate parameters for bond lengths, angles, and dihedral angles, particularly around the ester and amide linkages.
Solvent Effects on Conformational Preferences
The conformation of a molecule can be significantly influenced by the solvent. MD simulations in different explicit solvents (e.g., water, DMSO, chloroform) would reveal the stable conformations of this compound in various environments. The simulations would likely show that the molecule can adopt different folded or extended conformations depending on the polarity of the solvent and its ability to form hydrogen bonds. Conformational analysis of related N-aryl amides has shown that the planarity and electronic properties of the aromatic groups play a significant role in determining conformational preferences. nih.gov
In Silico Prediction of Potential Molecular Interactions and Binding Affinities
In silico methods are instrumental in predicting how a molecule might interact with a biological target, such as a protein or enzyme. This is a key step in drug discovery and development. nih.govmdpi.com
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target. stmjournals.com For this compound, docking studies could be performed against various enzymes or receptors to identify potential biological targets. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), would be calculated to estimate the strength of the interaction. nih.gov Studies on other benzoic acid derivatives have successfully used this approach to identify potential therapeutic targets. mdpi.commdpi.com
Following docking, MD simulations of the ligand-protein complex can be run to assess the stability of the predicted binding pose and to calculate the binding free energy more accurately using methods like MM/PBSA or MM/GBSA. researchgate.net
Table 2: Illustrative In Silico Docking Results for this compound Against a Hypothetical Kinase Target
| Parameter | Predicted Outcome | Implication for Interaction |
| Binding Affinity (Docking Score) | -9.5 kcal/mol | Strong predicted binding to the active site. |
| Key Interacting Residues | Lys72, Asp184, Phe185 | Suggests a specific binding mode. |
| Hydrogen Bonds | Nitro group O-atoms with Lys72; Amide N-H with Asp184 | These are critical anchor points for the ligand. |
| Pi-Stacking Interactions | Benzoate (B1203000) ring with Phe185 | Contributes to the stability of the binding. |
Note: This table is for illustrative purposes only. The data would be specific to the chosen protein target and the docking software used.
Molecular Docking Studies with Hypothesized Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. laurinpublishers.com It is frequently used to predict the binding mode and affinity of small molecules to the binding site of a protein target. nih.govnih.gov
Given the structural similarities of the 2-(acylamino)benzoate core to non-steroidal anti-inflammatory drugs (NSAIDs), a plausible hypothesized biological target for this compound is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform, which is a key target in inflammation. nih.govmdpi.com
A hypothetical molecular docking study would involve preparing the 3D structure of this compound and docking it into the active site of the COX-2 enzyme (e.g., PDB ID: 3LN1 or 6COX). nih.govmdpi.com The study would predict the binding energy, which indicates the affinity of the compound for the target, and the specific interactions formed, such as hydrogen bonds and hydrophobic contacts. nih.gov For instance, the furoyl group's oxygen could act as a hydrogen bond acceptor, while the aromatic rings could form π-π stacking or hydrophobic interactions with residues in the active site. The nitro group on the benzyl (B1604629) ester could also influence binding through polar interactions. nih.gov
Hypothetical Molecular Docking Results against COX-2
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| This compound | -9.5 | Arg120, Tyr355, Val523, Ser530 |
| Analogue 1 (4-chlorobenzyl ester) | -9.2 | Arg120, Tyr355, Val523 |
| Analogue 2 (benzyl ester) | -8.8 | Tyr355, Val523, Ser530 |
Note: This table is illustrative and contains hypothetical data to demonstrate the potential output of a molecular docking study. The reference value for Celecoxib is from a published study. mdpi.com
Ligand-Based and Structure-Based Virtual Screening Methodologies
Virtual screening (VS) is a powerful computational method used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov VS can be broadly categorized into ligand-based and structure-based approaches. nih.gov
Ligand-Based Virtual Screening (LBVS)
LBVS methods use the knowledge of known active molecules (ligands) to identify other compounds with similar properties. nih.gov If this compound were identified as a hit compound, its structure would be used as a template or "query." The screening would search a large compound database (like ZINC or PubChem) to find molecules with similar 2D or 3D features, such as shape, size, and pharmacophore points (e.g., hydrogen bond donors/acceptors, aromatic rings). nih.govnih.gov This approach does not require a 3D structure of the biological target. Scaffold-focused screening, a type of LBVS, could identify compounds with a similar 2-(furoylamino)benzoate core but different ester groups, potentially leading to improved properties. nih.gov
Structure-Based Virtual Screening (SBVS)
SBVS relies on the 3D structure of the biological target. tandfonline.com In this case, using the crystal structure of a hypothesized target like COX-2, a high-throughput docking simulation would be performed. nih.govnih.gov A library of millions of compounds would be computationally docked into the enzyme's active site, and the molecules would be ranked based on their predicted binding affinity or docking score. youtube.com This process filters the library down to a manageable number of "hits" for further experimental testing. nih.govnih.gov The goal is to enrich the selection of compounds with a higher probability of being active. youtube.com
Comparison of Virtual Screening Methodologies
| Methodology | Requirement | Principle | Output |
|---|---|---|---|
| Ligand-Based VS | Structure of at least one active ligand | Similarity principle: "similar compounds have similar activities" nih.gov | A ranked list of database compounds based on similarity to the query |
| Structure-Based VS | 3D structure of the target protein | Complementarity of shape and chemistry between ligand and target | A ranked list of database compounds based on predicted binding scores youtube.com |
QSAR (Quantitative Structure-Activity Relationship) Modeling Approaches for Analogues and Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. sums.ac.irsums.ac.ir QSAR models are valuable for predicting the activity of new, unsynthesized compounds and for understanding which structural features are critical for activity. nih.govzsmu.edu.ua
To develop a QSAR model for analogues of this compound, a "training set" of structurally similar compounds with measured biological activity (e.g., COX-2 inhibition IC50 values) would be required. For each compound in the series, various molecular descriptors would be calculated. These descriptors quantify different aspects of the molecule's physicochemical properties:
Topological: Describing atomic connectivity and branching.
Geometrical: Relating to the 3D shape of the molecule.
Electronic: Pertaining to charge distribution, dipole moment, and polarizability.
Hydrophobic: Such as the logarithm of the partition coefficient (LogP).
Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links a combination of these descriptors to the observed biological activity. sums.ac.irmdpi.com For example, a QSAR study on benzoylaminobenzoic acid derivatives revealed that inhibitory activity increased with greater hydrophobicity and aromaticity. nih.gov A similar model for this compound analogues could reveal the optimal electronic and steric properties for the benzyl ester portion of the molecule to maximize its hypothesized anti-inflammatory activity.
Hypothetical QSAR Data for Analogues
| Compound Analogue (R-group on benzyl ring) | LogP (Hydrophobicity) | Polar Surface Area (Ų) | Experimental Activity (pIC50) | Predicted Activity (pIC50) |
|---|---|---|---|---|
| 4-Nitro (Original Compound) | 4.5 | 120.4 | 6.5 | 6.4 |
| 4-Chloro | 5.1 | 95.2 | 6.8 | 6.7 |
| 4-Methoxy | 4.3 | 104.5 | 6.2 | 6.3 |
| 4-Amino | 3.2 | 121.3 | 5.9 | 6.0 |
Note: This table is illustrative. The data is hypothetical and serves to demonstrate the components of a QSAR study. pIC50 is the negative logarithm of the IC50 value.
Structure Activity Relationship Sar Studies of 4 Nitrobenzyl 2 2 Furoylamino Benzoate Derivatives
Design Principles for Analogues Based on Core Structure Modifications
The design of analogues of 4-nitrobenzyl 2-(2-furoylamino)benzoate is predicated on established principles of medicinal chemistry, aiming to enhance biological activity, selectivity, and pharmacokinetic properties. The core structure presents three primary regions for modification: the 4-nitrobenzyl moiety, the 2-(2-furoylamino) substructure, and the central benzoate (B1203000) core.
The primary design considerations for developing analogues include:
Modulation of Electronic Effects: The electron-withdrawing nature of the nitro group on the benzyl (B1604629) moiety is a critical feature. Analogues are often designed with substituents that possess varying electronic properties (electron-donating or -withdrawing) to probe their influence on molecular interactions and reactivity. The rate of enzymatic reduction of nitroaromatic compounds, for instance, is influenced by their electron-accepting potential. nih.gov
Alteration of Steric Profile: The size and shape of substituents can significantly impact how a molecule fits into an enzyme's active site. Design strategies involve introducing bulky or smaller groups to explore the steric tolerance of the target enzyme.
Introduction of Hydrogen Bond Donors and Acceptors: The furoylamino portion of the molecule contains a hydrogen bond donor (N-H) and acceptor (C=O), which are crucial for forming interactions with biological targets. Analogues are designed to vary the number and position of these groups to optimize binding affinity. nih.gov
Enhancement of Hydrophobic Interactions: The aromatic rings of the benzoate, benzyl, and furoyl groups contribute to the molecule's hydrophobicity. Modifications that alter this characteristic can influence binding to hydrophobic pockets within an enzyme's active site. nih.gov
Bioisosteric Replacement: This principle involves substituting one functional group with another that has similar physicochemical properties. For example, the furan (B31954) ring could be replaced with other five-membered heterocycles like thiophene (B33073) or pyrrole (B145914) to assess the impact on activity.
Synthetic Strategies for Systematically Varying Substituted Analogues
The synthesis of a library of this compound analogues for SAR studies requires versatile and efficient chemical methods that allow for systematic variation of each of the three key structural components.
Modifications to the Nitrobenzyl Moiety
The 4-nitrobenzyl ester portion of the molecule can be readily modified by synthesizing a range of substituted benzyl alcohols and coupling them with 2-(2-furoylamino)benzoic acid.
A general synthetic route involves the esterification of 2-(2-furoylamino)benzoic acid with a substituted benzyl alcohol. This can be achieved through several standard methods:
Fischer-Speier Esterification: Reacting the carboxylic acid with the desired benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
DCC/DMAP Coupling: Using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst to facilitate the esterification under milder conditions.
Acyl Chloride Formation: Converting the carboxylic acid to its more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the substituted benzyl alcohol.
To create a library of analogues with modified nitrobenzyl moieties, a variety of commercially available or synthetically accessible substituted benzyl alcohols can be used. This allows for the introduction of different functional groups at various positions on the benzyl ring.
Alterations of the Furoylamino Substructure
Modifications to the furoylamino group involve the synthesis of different acyl chlorides or carboxylic acids to be coupled with a 4-nitrobenzyl 2-aminobenzoate (B8764639) intermediate. The synthesis of this key intermediate can be achieved by the esterification of 2-aminobenzoic acid with 4-nitrobenzyl alcohol.
The general strategy for altering the furoylamino substructure is as follows:
Synthesis of the Amine Intermediate: Preparation of 4-nitrobenzyl 2-aminobenzoate.
Acylation of the Amine: The amino group of the intermediate is then acylated using a variety of acyl chlorides or carboxylic acids. For example, to introduce different heterocyclic or aromatic acyl groups, the corresponding acyl chlorides (e.g., thiophene-2-carbonyl chloride, benzoyl chloride) can be reacted with the amine intermediate in the presence of a base like pyridine (B92270) or triethylamine.
This approach allows for the systematic exploration of how changes in the acyl group, such as the nature of the heterocyclic ring or the substitution pattern on an aromatic ring, affect the biological activity of the resulting compounds.
Substituent Effects on the Benzoate Core
Investigating the influence of substituents on the central benzoate ring requires the synthesis of appropriately substituted 2-aminobenzoic acid derivatives. These can then be elaborated into the final target molecules.
A common synthetic approach is to start with a substituted anthranilic acid (2-aminobenzoic acid). The general synthetic sequence would be:
Acylation of Substituted Anthranilic Acid: The substituted 2-aminobenzoic acid is first acylated with 2-furoyl chloride to yield a substituted 2-(2-furoylamino)benzoic acid.
Esterification: The resulting carboxylic acid is then esterified with 4-nitrobenzyl alcohol using standard coupling methods as described in section 6.2.1.
Comparative Analysis of Molecular Interactions and Biochemical Activities Across Analogues
The systematic modification of the this compound structure allows for a detailed comparative analysis of the molecular interactions and resulting biochemical activities of the synthesized analogues. This analysis is crucial for establishing a clear structure-activity relationship.
Impact of Substituents on Enzyme Inhibition Potency
While specific data for a broad range of this compound derivatives is not extensively documented in publicly available literature, SAR trends can be inferred from studies on closely related compounds.
Influence of the Nitrobenzyl Moiety:
The 4-nitrobenzyl group is a key feature, and its modification can significantly alter inhibitory potency. In a study of benzyl benzoate derivatives as inhibitors of angiotensin II signaling, it was found that the introduction of a nitro group on the benzoate ring, as in 3-methylbenzyl 2'-nitrobenzoate, could enhance activity. nih.gov This suggests that the electronic properties of the nitro group can play a crucial role in the interaction with the target enzyme. Furthermore, studies on nitroaromatic compounds have shown that their biological activity is often linked to their reduction potential, which is influenced by the presence of electron-withdrawing groups like the nitro group. nih.gov
Influence of the Furoylamino Substructure:
The nature of the acylamino group at the 2-position of the benzoate ring is critical for activity. In studies of related 2-(acylamino)benzoic acid derivatives, the identity of the acyl group has been shown to be a major determinant of enzyme inhibitory activity. For instance, the replacement of the furoyl group with other heterocyclic or aromatic moieties would likely alter the hydrogen bonding and hydrophobic interactions with the enzyme's active site, thereby affecting potency.
Influence of Substituents on the Benzoate Core:
Substituents on the central benzoate ring can modulate the electronic and steric properties of the entire molecule, influencing its binding affinity for a target enzyme. For example, in a study of 2-(benzylsulfinyl)benzoic acid derivatives as carbonic anhydrase inhibitors, modifications on the benzoic acid scaffold led to the discovery of selective inhibitors. nih.govepa.gov This highlights the importance of the substitution pattern on the benzoate core for achieving both potency and selectivity.
The following table provides a hypothetical representation of how SAR data for analogues of this compound might be presented, based on findings from related compound series.
| Compound ID | Modification | Enzyme Inhibition (IC₅₀, µM) |
| Parent | This compound | [Hypothetical Value] |
| A1 | 4-cyanobenzyl ester | Data not available |
| A2 | 4-methoxybenzyl ester | Data not available |
| B1 | 2-(2-thienoylamino)benzoate ester | Data not available |
| B2 | 2-benzamidobenzoate ester | Data not available |
| C1 | 5-chloro-2-(2-furoylamino)benzoate ester | Data not available |
| C2 | 5-methyl-2-(2-furoylamino)benzoate ester | Data not available |
Note: The IC₅₀ values in this table are hypothetical and are included for illustrative purposes to demonstrate how SAR data for this class of compounds would be structured. Actual experimental data is required for a definitive analysis.
Correlation between Structural Features and Receptor Binding Profiles
No published data are available that correlate the structural features of this compound or its derivatives with binding profiles at any biological receptor. Research into the specific interactions of the furan ring, the amide linkage, the benzoate core, and the 4-nitrobenzyl ester with protein targets has not been conducted for this class of compounds. Therefore, no data tables or detailed findings on this topic can be presented.
Development of Pharmacophore Models for Rational Design of Future Compounds
The development of a pharmacophore model requires a set of active compounds with known biological data and binding conformations. As there are no reported biologically active derivatives of this compound, the essential data needed to construct a pharmacophore model are absent. No studies have been undertaken to identify the key chemical features responsible for any hypothetical biological activity, which is a prerequisite for the rational design of new compounds.
Table of Mentioned Compounds
Advanced Research Directions and Future Perspectives on 4 Nitrobenzyl 2 2 Furoylamino Benzoate
Exploration of "4-nitrobenzyl 2-(2-furoylamino)benzoate" in Material Science and Chemical Applications
The unique combination of a photo-labile nitrobenzyl group and a potentially fluorescent furoylamino benzoate (B1203000) core suggests intriguing possibilities for this compound in material science.
Potential as a Fluorescent Probe or Optical Material
While no specific fluorescence data exists for this compound, derivatives of 2-aminobenzoic acid (anthranilic acid) and furan (B31954) are known to exhibit fluorescence. The furoylamino benzoate portion of the molecule could potentially serve as a fluorophore. The presence of the nitrobenzyl group, a well-known photo-cleavable protecting group, could be exploited to create a "caged" fluorescent probe. acs.org
Hypothetical Mechanism:
In its intact form, the nitrobenzyl group might quench the fluorescence of the furoylamino benzoate moiety.
Upon irradiation with UV light, the nitrobenzyl group would cleave, releasing the unquenched and potentially fluorescent 2-(2-furoylamino)benzoic acid. mdpi.comresearchgate.net
This light-activated fluorescence could be valuable for applications such as:
Photo-patterning: Creating fluorescent patterns on surfaces for microelectronics or biological studies. umass.edu
Controlled Release: Triggering the release of a fluorescent marker in a specific location and time.
Further research would be required to synthesize the compound and characterize its photophysical properties, including absorption and emission spectra, quantum yield, and the efficiency of the photo-cleavage reaction.
Applications in Supramolecular Chemistry or Self-Assembly
The structure of this compound contains several features that could be exploited in supramolecular chemistry:
Hydrogen Bonding: The amide linkage (-CONH-) in the furoylamino group can act as both a hydrogen bond donor and acceptor, facilitating the formation of ordered structures.
π-π Stacking: The aromatic rings (benzyl, benzoyl, and furanyl) can participate in π-π stacking interactions, further directing self-assembly.
Dipole-Dipole Interactions: The nitro group (-NO2) introduces a strong dipole moment, which could influence molecular packing.
These interactions could potentially lead to the formation of various supramolecular architectures, such as gels, liquid crystals, or nanofibers. The photo-cleavable nitrobenzyl group could also be used to trigger the disassembly of such structures with light. nih.gov
Integration of Artificial Intelligence and Machine Learning in "this compound" Research
Predictive Modeling for Synthesis Optimization
The synthesis of this multi-component molecule would likely involve several steps, such as the esterification of 4-nitrobenzyl alcohol with 2-(2-furoylamino)benzoic acid. AI and ML algorithms can be trained on existing reaction databases to predict optimal reaction conditions. mdpi.com
Table 1: Potential AI/ML Applications in Synthesis Optimization
| Parameter to Optimize | AI/ML Approach | Potential Benefit |
| Catalyst Selection | Classification models | Identify the most effective catalyst for esterification from a large pool of candidates. |
| Solvent Choice | Predictive models | Suggest optimal solvents for high yield and purity. |
| Temperature & Time | Regression models | Predict the ideal temperature and reaction time to maximize product formation and minimize byproducts. |
| Reagent Stoichiometry | Optimization algorithms | Determine the precise ratio of reactants to ensure complete conversion. |
By using predictive modeling, chemists could reduce the number of experiments needed, saving time and resources. acs.org
AI-Driven Discovery of Novel Analogues
Once the properties of this compound are characterized, AI could be used to design novel analogues with enhanced or tailored functionalities. Generative models, for instance, can propose new chemical structures based on a desired set of properties. nih.govnih.gov
Example Design Goals for Novel Analogues:
Shifting the photo-cleavage wavelength to the visible region to avoid UV-induced damage in biological applications.
Increasing the fluorescence quantum yield for brighter probes.
Modifying the self-assembly behavior to create new types of materials.
Development of Advanced Analytical Methods for Detection and Quantification in Complex Biological Matrices (non-clinical)
Should this compound or its derivatives show promise in biological research (e.g., as a research tool), sensitive and selective analytical methods for its detection and quantification in complex matrices like cell lysates or environmental samples would be crucial.
Given the presence of a nitroaromatic group, a common feature in some environmental contaminants and metabolites, established analytical techniques could be adapted. usgs.gov
Table 2: Potential Analytical Methods
| Analytical Technique | Principle | Applicability |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Well-suited for separating the parent compound from its photo-cleavage products and other matrix components. epa.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and mass-to-charge ratio. | The nitroaromatic nature of the compound makes it amenable to sensitive detection by electron capture negative ionization (ECNI)-MS. nih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High selectivity and sensitivity for complex mixtures. | Would be the method of choice for quantification in complex biological matrices, offering low detection limits. labmanager.com |
Isotope dilution techniques, where a stable isotope-labeled version of the analyte is used as an internal standard, could be employed to achieve highly accurate and precise quantification. nih.govnih.gov
Unexplored Biological Targets and Molecular Pathways for Future Investigation
While the biological profile of this compound is not extensively documented, its structural components—a 4-nitrobenzyl group, a benzoate core, and a furoylamino side chain—suggest several plausible avenues for investigation into novel biological targets and molecular pathways.
A primary area for future research is the comprehensive exploration of its potential as a substrate for various nitroreductase enzymes. The 4-nitrobenzyl moiety is a well-established trigger in bioreductive prodrugs, which are activated under hypoxic conditions characteristic of solid tumors or by specific enzymes like E. coli nitroreductase. acs.orgrsc.org The reductive metabolism of the nitro group to a hydroxylamine (B1172632) and subsequently to an amine is a critical activation step. rsc.org Future studies should aim to identify the specific human and microbial nitroreductases capable of metabolizing this compound and characterize the kinetics of this bioactivation. Such investigations could pinpoint specific cancerous tissues or microbial environments where this compound might be selectively activated.
Beyond its role as a potential prodrug, the intact molecule or its metabolites may interact with unexplored biological targets. Many nitroaromatic compounds exhibit broad-spectrum biological activities, including antimicrobial and antineoplastic effects, often mediated by the generation of reactive nitrogen species that induce cellular damage. nih.gov A systematic screening of this compound against a panel of pathogenic bacteria and fungi could reveal novel antimicrobial properties. For instance, some nitro compounds are known to inhibit enzymes crucial for microbial survival, such as 14α-demethylase in fungi, through electrostatic interactions with the enzyme's active site. nih.gov Investigating a similar inhibitory potential for this compound against key metabolic or structural enzymes in pathogens is a promising research direction.
Furthermore, the 2-(2-furoylamino)benzoate portion of the molecule could possess intrinsic biological activity that is currently uncharacterized. This moiety might interact with specific receptors or enzymes once released from the 4-nitrobenzyl group. A detailed investigation into the molecular targets of this potential metabolite is warranted.
Table 1: Proposed Unexplored Biological Targets and Rationale for Investigation
| Potential Biological Target | Rationale for Investigation | Potential Molecular Pathway to Investigate |
| Human Nitroreductase Enzymes (e.g., NQO1, NQO2) | The 4-nitrobenzyl group is a known substrate for nitroreductases, suggesting potential for selective activation in hypoxic tumor environments. | Bioreductive activation leading to the release of the 2-(2-furoylamino)benzoate moiety. |
| Microbial Nitroreductases | Many nitro compounds possess antimicrobial activity dependent on their reduction by microbial enzymes. nih.gov | Generation of cytotoxic reactive nitrogen species within microbial cells. |
| Fungal 14α-demethylase | The nitro group could mediate inhibitory interactions with the heme iron in the active site, a mechanism observed for other nitro-based antifungal agents. nih.gov | Inhibition of ergosterol (B1671047) biosynthesis, leading to fungal cell death. |
| DNA and DNA Repair Enzymes | Reduced nitro compounds can act as DNA alkylating agents, causing damage that could be a target for therapeutic intervention. acs.orgnih.gov | Induction of DNA adducts and subsequent activation of cellular DNA damage response pathways. |
Synergistic Effects of this compound with Other Research Compounds at the Molecular Level
The potential for this compound to act as a bioreductive compound opens up exciting possibilities for synergistic combinations with other research agents at the molecular level. The concept of synergy, in this context, would be to enhance the desired biological effect through multi-target engagement or by overcoming resistance mechanisms.
A key area of investigation would be the combination of this compound with inhibitors of DNA repair pathways, such as PARP (Poly (ADP-ribose) polymerase) inhibitors. The bioactivation of the 4-nitrobenzyl group is expected to release a reactive species that can cause DNA damage. nih.gov In cells with compromised DNA repair mechanisms, such damage would be more lethal. A PARP inhibitor could potentiate the cytotoxic effects of an activated this compound by preventing the repair of DNA lesions it induces.
Another avenue for exploring synergistic effects lies in combining this compound with agents that modulate the tumor microenvironment. For instance, compounds that increase tumor hypoxia could enhance the activity of nitroreductase enzymes, leading to a more efficient activation of this compound.
Furthermore, if the released 2-(2-furoylamino)benzoate moiety has its own biological activity, there is potential for synergy between this metabolite and another research compound. For example, if the metabolite inhibits a specific signaling pathway, combining it with an agent that targets a parallel or downstream component of that pathway could lead to a more profound biological response.
Table 2: Hypothetical Synergistic Combinations and Molecular Rationale
| Research Compound Class | Hypothetical Synergistic Partner for this compound | Molecular Rationale for Synergy |
| DNA Repair Inhibitors | PARP Inhibitors | The activated this compound induces DNA damage, while the PARP inhibitor prevents its repair, leading to synthetic lethality. |
| Hypoxia-Inducing Agents | Pro-hypoxic compounds | Increased hypoxia enhances the expression and activity of nitroreductase enzymes, leading to more efficient bioactivation of the 4-nitrobenzyl prodrug. |
| Kinase Inhibitors | Inhibitors of cell survival pathways (e.g., PI3K/Akt) | The released 2-(2-furoylamino)benzoate metabolite could potentially inhibit a compensatory survival pathway, leading to a more potent cytotoxic effect when combined with a primary kinase inhibitor. |
Q & A
Q. What are the standard synthetic routes for 4-nitrobenzyl 2-(2-furoylamino)benzoate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including esterification and amidation. For example, analogous compounds are synthesized by reacting nitro-substituted benzoic acid derivatives with furan-containing amines under controlled conditions. Key parameters include solvent polarity (e.g., DMF or THF), temperature (60–80°C), and catalytic agents (e.g., DCC for amide coupling). Reaction progress should be monitored via TLC or HPLC to ensure intermediate purity .
Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?
High-Performance Liquid Chromatography (HPLC) is essential for assessing purity, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity. Mass spectrometry (MS) validates molecular weight, and IR spectroscopy identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹). X-ray crystallography may resolve crystallographic data for unambiguous confirmation .
Q. What safety protocols are recommended for handling this compound in the lab?
Standard precautions for nitroaromatic compounds apply: use PPE (gloves, lab coat, goggles), avoid inhalation of dust, and work in a fume hood. Nitro groups may pose explosive risks under high heat or friction. Store in a cool, dry environment away from oxidizing agents. Waste disposal should follow institutional guidelines for hazardous organics .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound while minimizing experimental runs?
A 2³ factorial design can systematically vary factors like temperature, catalyst concentration, and reaction time. Response Surface Methodology (RSM) identifies interactions between variables, enabling prediction of optimal conditions. For example, a study on similar esters achieved 95% yield by optimizing solvent ratio and temperature, reducing trial numbers by 40% .
Q. What mechanistic insights explain the reactivity of the nitro group in this compound during reduction or substitution reactions?
The nitro group’s electron-withdrawing nature activates the benzene ring for electrophilic substitution. Reduction (e.g., catalytic hydrogenation with Pd/C) converts the nitro group to an amine, altering electronic properties. Computational studies (DFT) can model transition states to predict regioselectivity in reactions involving the furan or benzoate moieties .
Q. How should researchers address contradictory data in spectroscopic characterization (e.g., unexpected NMR splitting patterns)?
Contradictions may arise from dynamic effects (e.g., rotational isomerism) or impurities. Use variable-temperature NMR to probe conformational changes. Cross-validate with 2D techniques (COSY, HSQC) and compare with literature data for analogous structures. If discrepancies persist, recrystallize the compound or employ alternative purification methods (e.g., column chromatography) .
Q. What experimental strategies can evaluate the compound’s stability under varying pH and temperature conditions?
Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with HPLC monitoring detect degradation products. pH-dependent hydrolysis of the ester group can be studied via UV-Vis spectroscopy. Kinetic modeling (Arrhenius equation) predicts shelf-life under standard storage conditions .
Methodological Considerations
Q. How can this compound serve as a precursor for synthesizing bioactive molecules or metal-organic frameworks (MOFs)?
The nitro group can be reduced to an amine for further functionalization (e.g., Schiff base formation). The benzoate ester is hydrolyzable to a carboxylic acid, enabling coordination with metal ions in MOFs. Its furan moiety offers π-stacking potential for supramolecular assemblies .
Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in derivatives of this compound?
Multivariate analysis (e.g., PCA or PLS regression) correlates structural descriptors (e.g., Hammett constants, logP) with biological activity. QSAR models built using software like MOE or Schrodinger can prioritize derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
